molecular formula C19H17FN2O B11538339 4-fluoro-N'-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide

4-fluoro-N'-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide

Cat. No.: B11538339
M. Wt: 308.3 g/mol
InChI Key: UARRZURTYWVEQF-DWJXPLMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with an appropriate aldehyde or ketone. For instance, a similar compound, 4-fluoro-N’-[(E)-2-(trifluoromethyl)phenyl]methylene]benzohydrazide, is synthesized by reacting 4-fluorobenzohydrazide with 2-(trifluoromethyl)benzaldehyde in the presence of a catalyst such as glacial acetic acid and ethanol as the solvent . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete condensation.

Chemical Reactions Analysis

4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s imine group (–C=N–) plays a crucial role in its reactivity and binding to biological targets. The molecular pathways involved include inhibition of specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide include:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of 4-fluoro-N’-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

4-fluoro-N-[(Z)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide

InChI

InChI=1S/C19H17FN2O/c1-15(7-5-6-10-16-8-3-2-4-9-16)21-22-19(23)17-11-13-18(20)14-12-17/h2-14H,1H3,(H,22,23)/b7-5+,10-6+,21-15-

InChI Key

UARRZURTYWVEQF-DWJXPLMOSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)F)/C=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C=CC=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.